molecular formula C7H7NO5 B145664 Ethyl 5-nitro-2-furoate CAS No. 943-37-3

Ethyl 5-nitro-2-furoate

Cat. No.: B145664
CAS No.: 943-37-3
M. Wt: 185.13 g/mol
InChI Key: JMNXLAQKIHVFIC-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-furoate is an organic compound with the molecular formula C7H7NO5. It is a colorless to light yellow liquid with a special aroma at room temperature . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Ethyl 5-nitro-2-furoate has several scientific research applications:

Safety and Hazards

Ethyl 5-nitro-2-furoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If skin contact occurs, wash off immediately with soap and plenty of water . If inhaled, move the victim into fresh air .

Future Directions

Ethyl 5-nitro-2-furoate is currently used for research and development purposes . Future directions for this compound could involve further exploration of its properties and potential applications in various fields of study.

Preparation Methods

Ethyl 5-nitro-2-furoate is typically synthesized through a two-step process:

Chemical Reactions Analysis

Ethyl 5-nitro-2-furoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivative.

    Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-furoate involves its interaction with molecular targets and pathways in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-nitro-2-furoate can be compared with other similar compounds, such as:

  • Ethyl 5-nitrofuran-2-carboxylate
  • 5-Nitro-2-furoic acid ethyl ester
  • Ethyl 5-nitropyromucate

These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups and its versatility in various chemical reactions .

Properties

IUPAC Name

ethyl 5-nitrofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXLAQKIHVFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241409
Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-37-3
Record name Ethyl 5-nitro-2-furoate
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Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Record name 943-37-3
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Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Record name Ethyl 5-nitro-2-furoate
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Synthesis routes and methods

Procedure details

To a solution of 39 g. of 5-nitro-2-furancarboxylic acid in 200 ml. of ethanol is added 2 ml. of p-toluenesulfonic acid. The reaction is heated for 48 hours. The reaction mixture is evaporated and methylene chloride is added to the residue. The solution is extracted with 10% sodium bicarbonate and dried over anhydrous sodium sulfate. The solution is concentrated and then filtered through Magnesol. The product is obtained by recrystallization from methylene chloride and hexane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 5-nitro-2-furoate in the synthesis of biologically active compounds?

A1: this compound serves as a crucial starting material in the synthesis of various compounds with potential biological activities. [, ] For example, it acts as a precursor in synthesizing derivatives of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid. [] These derivatives have shown promising anti-inflammatory and anti-allergic activities. []

Q2: Can you explain the significance of using this compound in the synthesis of radiolabeled compounds?

A2: The provided research highlights the use of this compound in the synthesis of 2,4-diacetylamino-6-(5-nitro-2-furyl)-1,3,5-triazine-6-14C. [] This radiolabeled compound is derived from this compound by a multistep synthesis that involves reacting it with biguanide after nitration and esterification steps. [] The ability to incorporate a radiolabel like carbon-14 makes it valuable for studying the compound's metabolism, distribution, and pharmacokinetics in biological systems. []

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